molecular formula C31H24N2O5S B298887 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid

Cat. No. B298887
M. Wt: 536.6 g/mol
InChI Key: JLTJOIUHMCPCTK-MRYWEKRUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, also known as MTMB, is a thiazolidinone derivative that has attracted attention due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid is not fully understood. However, it is believed to exert its anti-cancer and anti-diabetic effects through multiple pathways, including the inhibition of key enzymes involved in cancer and diabetes progression, as well as the activation of apoptotic pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the reduction of oxidative stress. Additionally, this compound has been found to have a favorable toxicity profile, with no significant adverse effects observed in animal studies.

Advantages and Limitations for Lab Experiments

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has several advantages for lab experiments, including its high solubility in water and its ability to penetrate cell membranes. However, its relatively high cost and limited availability may pose challenges for researchers.

Future Directions

There are several potential future directions for research on 3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid, including the development of more efficient synthesis methods, the identification of novel therapeutic applications, and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a promising compound with potential therapeutic applications in the treatment of cancer and diabetes. Its unique chemical structure and favorable toxicity profile make it an attractive candidate for further research and development.

Synthesis Methods

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid can be synthesized using a multi-step process involving the condensation of 2-methoxy-4-formylphenol with thiosemicarbazide, followed by cyclization and subsequent reaction with 4-chloromethylbenzoic acid. The final product is obtained through acid-catalyzed esterification.

Scientific Research Applications

3-[(2-Methoxy-4-{[4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzoic acid has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and diabetes. It has been found to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has shown promising results in the treatment of diabetes by improving insulin sensitivity and reducing blood glucose levels.

properties

Molecular Formula

C31H24N2O5S

Molecular Weight

536.6 g/mol

IUPAC Name

3-[[2-methoxy-4-[(Z)-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]benzoic acid

InChI

InChI=1S/C31H24N2O5S/c1-37-27-18-21(15-16-26(27)38-20-22-9-8-10-23(17-22)30(35)36)19-28-29(34)33(25-13-6-3-7-14-25)31(39-28)32-24-11-4-2-5-12-24/h2-19H,20H2,1H3,(H,35,36)/b28-19-,32-31?

InChI Key

JLTJOIUHMCPCTK-MRYWEKRUSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=CC(=CC=C5)C(=O)O

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=CC=CC(=C5)C(=O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4)OCC5=CC(=CC=C5)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.